![molecular formula C10H12N4O2 B11886910 tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The tert-butyl group attached to the nitrogen atom of the pyrazole ring enhances the compound’s stability and lipophilicity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in high purity suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, making it a valuable tool for studying cellular signaling pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for developing drugs targeting cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mecanismo De Acción
The mechanism of action of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. For example, as a kinase inhibitor, it prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses .
Comparación Con Compuestos Similares
1H-pyrazolo[3,4-d]pyrimidine: Lacks the tert-butyl group, resulting in different physicochemical properties.
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine: A structurally similar compound with different substituents, leading to varied biological activities.
Uniqueness: tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is unique due to its tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for drug development and material science applications .
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
tert-butyl pyrazolo[3,4-d]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)14-8-7(5-13-14)4-11-6-12-8/h4-6H,1-3H3 |
Clave InChI |
HHIQEWXCVZQQNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=NC=NC=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


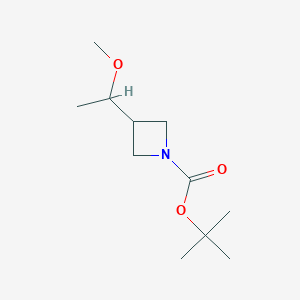
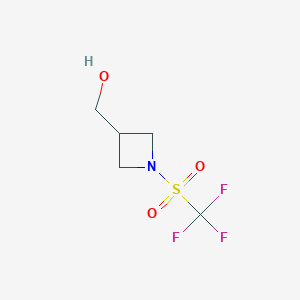


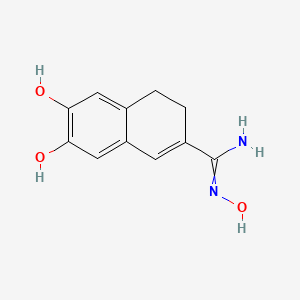
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)

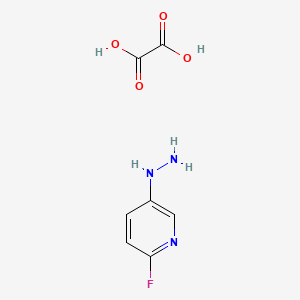
![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
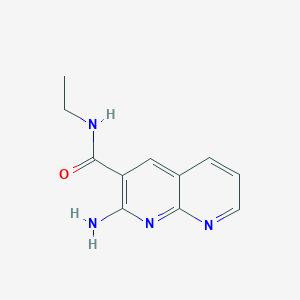
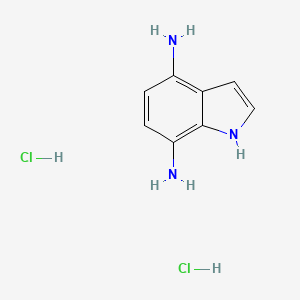
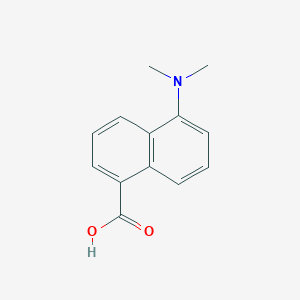
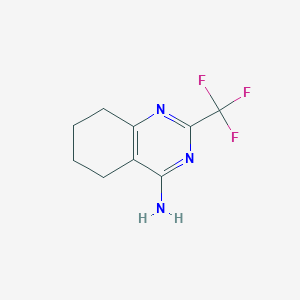
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
